molecular formula C10H14N2O2S B3318975 n-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide CAS No. 1044766-32-6

n-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide

Cat. No. B3318975
CAS RN: 1044766-32-6
M. Wt: 226.3 g/mol
InChI Key: VANFMNCJXINUPD-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide, commonly known as THIQ, is a chemical compound with potential applications in various fields of research and industry. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which form an important class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of n-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide is C10H14N2O2S, and its molecular weight is 226.3 g/mol.


Chemical Reactions Analysis

The chemical reactions involving THIQ analogs are complex and diverse. They involve various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Future Directions

The future directions in the research of n-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide and its analogs could involve further exploration of their biological activities, development of novel THIQ analogs with potent biological activity, and investigation of their mechanisms of action .

properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11-12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFMNCJXINUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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